N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine
Description
Chemical Identity and Nomenclature
This compound is cataloged under the Chemical Abstracts Service registry number 1423035-13-5 and represents a well-defined synthetic organic compound within the broader classification of thiazole derivatives. The compound's systematic nomenclature reflects its complex structural composition, incorporating both morpholine and thiazole heterocyclic systems connected through a methylene linkage. The molecular formula of this compound is C9H15N3OS, with a precise molecular weight of 213.30 grams per mole, establishing its position as a moderate-sized heterocyclic molecule suitable for various chemical applications.
The compound's nomenclature follows established International Union of Pure and Applied Chemistry conventions, where the primary structural designation indicates the thiazol-2-amine core functionality, while the N-[(4-methylmorpholin-2-yl)methyl] prefix describes the substitution pattern at the amino nitrogen atom. This systematic naming approach ensures precise identification within chemical databases and facilitates accurate communication among researchers working with this compound. The structural designation also reflects the compound's membership in the broader family of N-substituted thiazole derivatives, which have demonstrated significant importance in pharmaceutical chemistry applications.
The compound's availability from multiple chemical suppliers, including specialized research chemical companies, underscores its importance as a research tool and synthetic intermediate. Commercial preparations typically maintain purity levels between 95-98%, ensuring adequate quality for most research applications. The standardized molecular descriptor language representations, including InChI and SMILES formats, provide additional layers of chemical identification that facilitate computational chemistry applications and database searches.
Historical Context in Heterocyclic Chemistry
The development of this compound occurs within the broader historical context of thiazole chemistry, which has evolved significantly since the foundational work of German chemists in the late 19th and early 20th centuries. Thiazole derivatives have played a crucial role in medicinal chemistry for many decades, with the thiazole moiety serving as an important heterocycle in the world of chemistry due to its unique combination of sulfur and nitrogen atoms in a five-membered aromatic ring structure. The historical significance of thiazole compounds extends back to their early recognition as components of biologically active natural products, including vitamin thiamine (vitamin B1), which contains the thiazole ring as a fundamental structural element.
The synthesis methodologies for thiazole-containing compounds have been extensively developed through classical approaches, most notably the Hantzsch thiazole synthesis, which describes the interaction of α-haloketones or α-halogenaldehydes with thioamides to obtain thiazole ring systems. This foundational synthetic methodology has enabled the preparation of countless thiazole derivatives, including complex molecules like this compound. The compound represents a modern application of these established synthetic principles, combining traditional thiazole chemistry with morpholine derivatization to create hybrid molecular architectures.
The historical development of morpholine chemistry has proceeded in parallel with thiazole research, with morpholine being recognized as an important heterocyclic compound featuring both amine and ether functional groups within a six-membered ring structure. The naming of morpholine itself is attributed to Ludwig Knorr, who incorrectly believed it to be part of the structure of morphine, though this historical misconception led to the establishment of an important chemical nomenclature that persists today. The combination of morpholine and thiazole structural elements in compounds like this compound represents a convergence of these two important heterocyclic chemistry traditions.
Contemporary research efforts have increasingly focused on thiazole-bearing compounds for their potential therapeutic applications, with medicinal chemists directing significant attention toward developing novel therapeutic agents for various pathological conditions. The extensive range of biological activities demonstrated by thiazole nuclei has prompted continued investigation in the field of heterocyclic chemistry, with the pace of research and development accelerating as new synthetic methodologies become available. This historical trajectory has created the scientific foundation upon which compounds like this compound have been developed and investigated.
Structural Relationship to Morpholine and Thiazole Derivatives
The molecular architecture of this compound exemplifies a sophisticated hybrid approach to heterocyclic chemistry, incorporating structural elements from both morpholine and thiazole chemical families to create a compound with distinctive physicochemical properties. The thiazole component contributes a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, which imparts significant π-electron delocalization and aromatic character to the molecular framework. This aromaticity is evidenced by the characteristic chemical shifts observed in proton nuclear magnetic resonance spectroscopy, where thiazole ring protons typically absorb between 7.27 and 8.77 parts per million, indicating substantial diamagnetic ring current effects.
The morpholine moiety within the compound structure provides a six-membered heterocyclic ring featuring both amine and ether functional groups, creating a structural element that significantly influences the compound's basicity and polarity characteristics. Morpholine derivatives are known for their intermediate basicity compared to other secondary amines, with the presence of the ether oxygen withdrawing electron density from the nitrogen atom and rendering it less nucleophilic than structurally similar secondary amines such as piperidine. This electronic modification affects the overall reactivity profile of this compound and influences its potential interactions with biological targets.
| Structural Component | Chemical Features | Contribution to Molecular Properties |
|---|---|---|
| 1,3-Thiazol-2-amine core | Five-membered aromatic heterocycle with S and N | Provides aromaticity, π-electron delocalization |
| 4-Methylmorpholin-2-yl group | Six-membered heterocycle with N and O | Contributes basicity, polarity, hydrogen bonding capacity |
| Methylene bridge | -CH2- linking group | Provides structural flexibility, spacing between rings |
| N-methyl substitution | CH3 group on morpholine nitrogen | Increases lipophilicity, affects basicity |
The methylene bridge connecting the thiazole and morpholine ring systems serves as a crucial structural element that provides conformational flexibility while maintaining appropriate spatial relationships between the two heterocyclic components. This linker allows for rotational freedom around the carbon-nitrogen bonds, enabling the molecule to adopt various conformational states that may be important for biological activity. The specific positioning of the methylene attachment at the 2-position of the morpholine ring creates an asymmetric center, potentially leading to stereochemical considerations that could influence the compound's biological properties.
The 4-methyl substitution on the morpholine nitrogen atom introduces additional structural complexity and affects the electronic properties of the morpholine ring system. This methylation increases the overall lipophilicity of the compound while simultaneously influencing the basicity of the morpholine nitrogen through steric and electronic effects. The combination of these structural modifications creates a molecular architecture that represents a sophisticated example of hybrid heterocyclic design, incorporating favorable characteristics from both parent ring systems while introducing novel properties through their strategic combination.
The overall structural relationship between this compound and its parent heterocyclic systems demonstrates the principles of molecular hybridization that have become increasingly important in modern medicinal chemistry. This approach allows for the development of compounds that can potentially exhibit enhanced biological activities, improved pharmacokinetic properties, and reduced toxicity concerns compared to simpler heterocyclic structures. The resulting hybrid molecule exemplifies the ongoing evolution of heterocyclic chemistry toward increasingly sophisticated molecular architectures designed for specific biological applications.
Properties
IUPAC Name |
N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c1-12-3-4-13-8(7-12)6-11-9-10-2-5-14-9/h2,5,8H,3-4,6-7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXKOJCCDSYBKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CNC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501235877 | |
| Record name | 2-Morpholinemethanamine, 4-methyl-N-2-thiazolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501235877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423035-13-5 | |
| Record name | 2-Morpholinemethanamine, 4-methyl-N-2-thiazolyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423035-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Morpholinemethanamine, 4-methyl-N-2-thiazolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501235877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route Overview
The synthesis of N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine generally follows a multi-step organic synthesis approach involving:
- Formation of the 1,3-thiazole-2-amine core.
- Preparation or availability of the (4-methylmorpholin-2-yl)methylamine moiety.
- Coupling or substitution reactions to link the morpholinylmethyl group to the thiazol-2-amine.
Preparation of (4-Methylmorpholin-2-yl)methylamine
This intermediate is a secondary amine featuring a morpholine ring substituted at the 4-position with a methyl group and bearing a methylamine substituent at the 2-position.
- Synthetic Method : The compound can be synthesized by reacting 4-methylmorpholine with appropriate alkyl amines under controlled conditions, often involving catalysts and solvents to facilitate amination and ring substitution reactions.
- Industrial and Laboratory Production : Standard organic synthesis techniques apply, including nucleophilic substitution and reductive amination, to yield this intermediate in good purity and yield.
Synthesis of 1,3-Thiazol-2-amine Core
The 1,3-thiazole-2-amine scaffold is typically synthesized via condensation reactions involving α-bromoketones and thiourea or thioamides.
- General Procedure :
- One-Pot Synthesis : Recent advances include one-pot procedures using trichloroisocyanuric acid and multifunctional catalytic nanosystems to synthesize 2-amino thiazoles efficiently.
- Alternative Routes : The Hantzsch thiazole synthesis method involves reaction of thioamides with α-bromoketones under microwave irradiation or conventional heating.
Coupling of (4-Methylmorpholin-2-yl)methylamine with 1,3-Thiazol-2-amine
- Nucleophilic Substitution : The amine group on the morpholine derivative can be reacted with a halogenated thiazole intermediate or activated thiazole derivative in the presence of bases such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (~70°C) to form the target compound.
- Amide Bond Formation : In some cases, coupling agents such as BOP reagent (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), HOBt (1-hydroxybenzotriazole), and DIEA (N,N-diisopropylethylamine) are employed to facilitate amide bond formation between thiazole acids and amines.
Reaction Conditions and Optimization
Summary Table of Key Synthetic Steps
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or thiazole ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or halides; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
The compound has been identified as a potent inhibitor of the Serine/threonine-protein kinase ATR (Ataxia Telangiectasia and Rad3-related protein). ATR plays a crucial role in the DNA damage response pathway, which is essential for maintaining genomic stability. By inhibiting ATR, N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine can lead to an accumulation of DNA damage in cancer cells, potentially resulting in cell death. This mechanism makes it a promising candidate for cancer therapeutics, especially in tumors that are reliant on ATR for survival under DNA-damaging conditions.
1.2 Structure-Activity Relationship Studies
Research has shown that variations in the chemical structure of thiazole derivatives can significantly affect their biological activities. For instance, modifications to the thiazole ring or the morpholine component can enhance potency against specific cancer types or improve selectivity for target kinases such as CDK4. Studies have demonstrated that certain derivatives exhibit improved selectivity and cytotoxicity against various human cancer cell lines .
Antimicrobial Applications
2.1 Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. The compound shows promising activity against a range of pathogens, including bacteria and fungi. Its efficacy can be attributed to its ability to disrupt cellular processes in microorganisms, making it a candidate for further development as an antimicrobial agent .
2.2 Case Studies
In one study, derivatives of thiazole compounds were tested for their ability to inhibit biofilm formation by pathogenic bacteria. Results indicated that specific modifications to the thiazole structure enhanced antimicrobial activity and reduced toxicity compared to standard antibiotics. This highlights the potential of this compound as an effective treatment option against resistant strains of bacteria .
Chemical Synthesis and Characterization
3.1 Synthesis Methods
The synthesis of this compound typically involves the reaction of 4-methylmorpholine with various thiazole derivatives using formaldehyde and formic acid under controlled conditions. This method ensures high yield and purity of the compound, which is critical for its subsequent applications in research and industry.
3.2 Characterization Techniques
Characterization of this compound is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High Performance Liquid Chromatography (HPLC). These methods confirm the structural integrity and purity necessary for biological testing .
Mechanism of Action
The mechanism of action of N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Key Research Findings and Limitations
- Tubulin Inhibitors : Diarylated thiazol-2-amines (e.g., 10s) show high potency, but morpholine-substituted analogs may require optimization for similar activity .
- Anti-inflammatory Agents : Bulky triazolyl groups improve target engagement, whereas morpholine derivatives might prioritize solubility over potency .
- Limitations: No direct bioactivity data exist for the target compound; comparisons are extrapolated from structural analogs.
Biological Activity
N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine, also known as Ceralasertib, is a synthetic compound notable for its biological activity, particularly as an inhibitor of the Serine/threonine-protein kinase ATR (Ataxia Telangiectasia and Rad3-related protein). This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a thiazole ring and a morpholine moiety, contributing to its unique chemical properties. The molecular formula is with a molecular weight of 199.30 g/mol. The IUPAC name is this compound.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 199.30 g/mol |
| IUPAC Name | This compound |
This compound primarily targets ATR kinase, which plays a crucial role in the DNA damage response (DDR). By inhibiting ATR, the compound disrupts cellular pathways involved in DNA repair and genomic stability. This inhibition can lead to an accumulation of DNA damage within cells, potentially resulting in apoptosis or senescence, making it particularly relevant in cancer therapy.
Key Mechanisms:
- Inhibition of ATR : Blocks the kinase activity essential for DNA damage repair.
- Accumulation of DNA Damage : Leads to increased genomic instability.
- Potential for Cancer Treatment : Exploits the vulnerability of cancer cells that rely heavily on DDR pathways.
Biological Activity
Research has demonstrated that this compound exhibits significant biological activities:
Anticancer Activity
Studies have shown that this compound can effectively inhibit the proliferation of various cancer cell lines by inducing DNA damage and apoptosis. For instance, it has been evaluated against melanoma and prostate cancer cells with promising results.
In Vitro Studies
In vitro assays have indicated that the compound's IC50 values vary depending on the cancer cell type but generally fall within the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| Melanoma | 5.0 |
| Prostate Cancer | 3.0 |
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical settings:
- Study on Melanoma Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis.
- Prostate Cancer Model : In vivo studies using mouse models showed that administration of this compound led to tumor regression and prolonged survival rates.
Research Applications
The compound has diverse applications in scientific research:
- Drug Development : As a lead compound for developing new anticancer therapies.
- Biochemical Research : Utilized to study DNA repair mechanisms and cellular responses to genotoxic stress.
- Synthetic Chemistry : Acts as a building block for synthesizing more complex bioactive molecules.
Q & A
Q. What are the common synthetic routes for N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine?
The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as 4-substituted phenyl-1,3-thiazol-2-amine derivatives. For example, condensation reactions between aromatic aldehydes and thiourea in ethanol, followed by bromine-mediated cyclization, yield the thiazole core . Subsequent functionalization with morpholine derivatives (e.g., 4-methylmorpholine) via nucleophilic substitution or reductive amination introduces the N-[(4-methylmorpholin-2-yl)methyl] group. Reaction optimization often requires refluxing in polar aprotic solvents (e.g., DMF) and catalytic agents to enhance yields .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Structural elucidation relies on:
- FTIR : To confirm functional groups (e.g., C-N stretching at ~1640 cm⁻¹, C-S vibrations at ~750 cm⁻¹) .
- NMR : ¹H and ¹³C NMR identify substituent environments (e.g., methylene protons adjacent to morpholine at δ ~3.4 ppm) .
- X-ray crystallography : Resolves molecular geometry, bond angles, and intermolecular interactions (e.g., weak C–H⋯H contacts in crystal packing) .
- Mass spectrometry (LCMS) : Validates molecular weight and fragmentation patterns .
Q. What biological activities are associated with thiazol-2-amine derivatives?
Thiazol-2-amine derivatives exhibit diverse pharmacological properties, including antimicrobial , antifungal , and anticancer activities. For instance, N,4-diaryl-thiazol-2-amine analogs show antiproliferative effects in cancer cell lines (e.g., IC₅₀ values <10 µM) via tubulin inhibition . The morpholine moiety may enhance solubility and bioavailability, influencing pharmacokinetic profiles .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Key factors include:
- Solvent selection : Ethanol or methanol for cyclization steps; DMSO/DMF for coupling reactions to stabilize intermediates .
- Catalysts : Bromine or iodine accelerates thiazole ring formation .
- Temperature control : Reflux (~80°C) for 6–8 hours ensures complete conversion .
- Workup procedures : Recrystallization from ethanol or chromatography (silica gel) removes byproducts .
Q. What computational methods are used to predict the compound’s interaction with biological targets?
- Molecular docking : Software like AutoDock Vina models binding affinities to targets (e.g., CDK4/6 kinases) by simulating ligand-receptor interactions .
- QSAR studies : Correlate structural features (e.g., electron-withdrawing substituents on the aryl group) with bioactivity to guide analog design .
- Hirshfeld surface analysis : Maps intermolecular contacts in crystals to predict stability and solubility .
Q. How should discrepancies in biological activity data between analogs be analyzed?
- Dose-response curves : Validate IC₅₀ consistency across replicates.
- Structural analogs : Compare substituent effects (e.g., methoxy vs. nitro groups on antiproliferative potency) .
- Cellular assays : Use multiple cell lines (e.g., MCF-7, HeLa) to assess selectivity and rule out off-target effects .
- Statistical tools : ANOVA or t-tests identify significant variations in activity .
Q. What strategies address low solubility or stability in pharmacological studies?
- Formulation : Use DMSO for in vitro studies (solubility ~12.5 mg/mL) or PEG300/Tween 80 for in vivo formulations .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance bioavailability .
- Cocrystallization : Improve stability via coformers (e.g., succinic acid) identified through screening .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
